4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C16H15N3OS This compound is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the benzyloxy group.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, affecting their function. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenol
- 4-Benzyloxybenzophenone
- 4-苄氧基苄胺
Uniqueness
4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a benzyloxy group, a triazole ring, and a thiol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-17-18-16(21)19(12)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTBONUOIOMHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370754 |
Source
|
Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-82-3 |
Source
|
Record name | 2,4-Dihydro-5-methyl-4-[4-(phenylmethoxy)phenyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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